molecular formula C40H39PSi B14904975 (2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

(2'-(Cyclohexyldimethylsilyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

Cat. No.: B14904975
M. Wt: 578.8 g/mol
InChI Key: GKZSNTVWNDSZGV-UHFFFAOYSA-N
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Description

(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is an organophosphorus compound that features a binaphthyl backbone with a cyclohexyldimethylsilyl group and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the following steps:

    Formation of the Binaphthyl Backbone: The binaphthyl backbone can be synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of the Cyclohexyldimethylsilyl Group: This step involves the silylation of the binaphthyl backbone using cyclohexyldimethylchlorosilane in the presence of a base such as triethylamine.

    Attachment of the Diphenylphosphane Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane can undergo various types of chemical reactions, including:

    Oxidation: The phosphane moiety can be oxidized to form phosphine oxides.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

    Coordination: The compound can act as a ligand, coordinating to metal centers in catalytic complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halides and organometallic compounds can be used for substitution reactions.

    Coordination: Metal salts such as palladium chloride and rhodium complexes are often used in coordination reactions.

Major Products

    Phosphine Oxides: Formed from oxidation reactions.

    Substituted Derivatives: Formed from substitution reactions.

    Metal Complexes: Formed from coordination reactions.

Scientific Research Applications

(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has several scientific research applications:

    Catalysis: It is used as a ligand in homogeneous catalysis, particularly in asymmetric hydrogenation and hydroformylation reactions.

    Material Science: The compound is explored for its potential in the development of advanced materials with unique electronic and optical properties.

    Medicinal Chemistry: Research is ongoing to explore its potential as a building block for bioactive molecules.

Mechanism of Action

The mechanism of action of (2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in catalytic processes. The compound coordinates to metal centers, facilitating various catalytic transformations. The cyclohexyldimethylsilyl group and the binaphthyl backbone provide steric and electronic properties that influence the reactivity and selectivity of the catalytic complexes.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene (BINAP): A widely used chiral ligand in asymmetric catalysis.

    ®-(2-(2-(Cyclohexyldimethylsilyl)naphthalen-1-yl)phenyl)diphenylphosphane: A structurally similar compound with different substituents.

Uniqueness

(2’-(Cyclohexyldimethylsilyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is unique due to the presence of the cyclohexyldimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable ligand for specific catalytic applications where traditional ligands like BINAP may not be as effective.

Properties

Molecular Formula

C40H39PSi

Molecular Weight

578.8 g/mol

IUPAC Name

[1-[2-[cyclohexyl(dimethyl)silyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C40H39PSi/c1-42(2,34-22-10-5-11-23-34)38-29-27-31-17-13-15-25-36(31)40(38)39-35-24-14-12-16-30(35)26-28-37(39)41(32-18-6-3-7-19-32)33-20-8-4-9-21-33/h3-4,6-9,12-21,24-29,34H,5,10-11,22-23H2,1-2H3

InChI Key

GKZSNTVWNDSZGV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1CCCCC1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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